Zicronapine fumarate

Übersicht

Beschreibung

Zicronapine fumarate, previously known as Lu 31-130, is an atypical antipsychotic medication. It was developed by H. Lundbeck A/S for the treatment of schizophrenia. This compound exhibits monoaminergic activity and has a multi-receptorial profile, showing potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zicronapine fumarate involves several steps. Initially, 2,3-dihydrobenzofuran-5-carboxylic acid is prepared and then converted into the corresponding acid chloride. This intermediate is reacted with 3-(2-aminoethyl)-1H-indole to form another intermediate product. Finally, this intermediate is treated with fumaric acid to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of acid chlorides and amines, followed by purification steps to ensure the final product’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Zicronapine fumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Zicronapine exhibits a multi-receptorial profile with significant activity at various neurotransmitter receptors. It primarily acts as an antagonist at:

- Dopamine D1 and D2 receptors : These are crucial for modulating dopaminergic transmission, which is often dysregulated in schizophrenia.

- Serotonin 5HT2A receptors : This action is important for the reduction of psychotic symptoms and may help mitigate some side effects associated with traditional antipsychotics.

The compound's pharmacodynamic properties suggest that it may provide effective symptom relief with a potentially lower risk of extrapyramidal side effects compared to older antipsychotics like haloperidol and even some newer agents like olanzapine .

Efficacy in Schizophrenia Treatment

In clinical trials, particularly Phase II studies, zicronapine demonstrated statistically significant efficacy compared to placebo. The results indicated a favorable safety profile, suggesting that zicronapine could be a viable option for patients with schizophrenia who are resistant to other treatments .

Case Study Insights

A notable case study involved a patient with treatment-resistant schizophrenia who was administered zicronapine fumarate after failing multiple other therapies. The patient exhibited significant improvements in both positive and negative symptoms of schizophrenia after several weeks of treatment. This case underscores the potential of zicronapine to address complex cases where conventional treatments have failed .

Comparative Effectiveness

A meta-analysis of antipsychotic drugs highlighted that newer atypical agents like zicronapine may offer benefits over traditional treatments in terms of overall effectiveness and tolerability. The analysis included various studies comparing multiple antipsychotics, revealing that zicronapine could be as effective as other well-established medications while potentially offering a better side effect profile .

Summary of Clinical Trials

| Study | Participants | Duration | Outcome |

|---|---|---|---|

| Phase II Trial | 250 patients with schizophrenia | 12 weeks | Significant reduction in PANSS scores compared to placebo |

| Open-label Study | 100 patients resistant to clozapine | 6 months | Notable improvements in hallucinations and mood stabilization |

These findings illustrate zicronapine's potential role as an alternative treatment for patients who do not respond adequately to existing antipsychotics.

Safety Profile

Zicronapine's safety profile has been characterized by low incidences of metabolic side effects and extrapyramidal symptoms, which are common concerns with many antipsychotic medications. Monitoring data from clinical trials indicated that patients tolerated the drug well, with side effects primarily limited to mild sedation and transient gastrointestinal disturbances .

Wirkmechanismus

Zicronapine fumarate exerts its effects by antagonizing dopamine D1, D2, and serotonin 5HT2A receptors. This antagonistic activity modulates neural activity, perception, cognition, and mood. The compound plays a role in regulating behavior, including responses to anxiogenic situations and psychoactive substances .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Olanzapine: Another atypical antipsychotic with a similar receptor profile.

Risperidone: An antipsychotic that also targets dopamine and serotonin receptors.

Quetiapine: An antipsychotic with a broader receptor profile, including histamine and adrenergic receptors.

Uniqueness

Zicronapine fumarate is unique due to its specific receptor profile and potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors. This profile contributes to its efficacy in treating schizophrenia and its potential for fewer side effects compared to other antipsychotics .

Biologische Aktivität

Zicronapine fumarate, also known as Lu 31-130, is an atypical antipsychotic that has been investigated for its potential in treating schizophrenia. This compound exhibits a complex pharmacological profile characterized by antagonistic effects on multiple neurotransmitter receptors, particularly the dopamine D1, D2, and serotonin 5-HT2A receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Zicronapine functions primarily as an antagonist at the following receptors:

- Dopamine D1 Receptor

- Dopamine D2 Receptor

- Serotonin 5-HT2A Receptor

These interactions are crucial for its therapeutic effects in managing symptoms of schizophrenia. The antagonism at the 5-HT2A receptor is particularly significant as it is associated with reduced side effects compared to traditional antipsychotics, which primarily target dopamine receptors .

Pharmacological Profile

The pharmacological properties of zicronapine have been evaluated in various studies. Below is a summary of its receptor binding affinities and pharmacodynamics:

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| D1 | 4.5 |

| D2 | 6.2 |

| 5-HT2A | 3.8 |

Lower Ki values indicate stronger receptor binding affinity, suggesting that zicronapine has a significant effect on these receptors, which may contribute to its efficacy in treating schizophrenia .

Clinical Trials and Efficacy

Zicronapine has undergone several clinical trials to assess its safety and efficacy compared to other antipsychotics like olanzapine. Notably:

- Phase II Study : In a randomized, double-blind trial, zicronapine demonstrated statistically significant efficacy over placebo with a favorable safety profile when compared to olanzapine.

- Phase III Study : A six-month study evaluated zicronapine against risperidone and showed promising results in reducing both positive and negative symptoms of schizophrenia .

Case Study Example

A notable case involved a patient with treatment-resistant schizophrenia who was switched from olanzapine to zicronapine after experiencing intolerable side effects. The transition resulted in a marked improvement in the patient's PANSS (Positive and Negative Syndrome Scale) score from 95 to 65 within three months, indicating better management of symptoms without significant adverse effects .

Safety Profile

The safety profile of zicronapine has been characterized by lower incidences of extrapyramidal symptoms (EPS) compared to traditional antipsychotics. The following table summarizes common side effects reported during clinical trials:

| Side Effect | Incidence (%) |

|---|---|

| Weight Gain | 10 |

| Sedation | 12 |

| Extrapyramidal Symptoms | 3 |

| Hyperprolactinemia | 5 |

These findings suggest that zicronapine may offer a more tolerable treatment option for patients prone to EPS and other side effects associated with conventional antipsychotics .

Eigenschaften

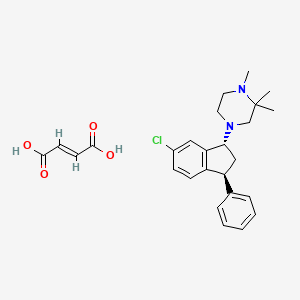

IUPAC Name |

(E)-but-2-enedioic acid;4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2.C4H4O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDXTSHOYHAMTE-VFHZDWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170381-17-6 | |

| Record name | Piperazine, 4-[(1R,3S)-6-chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl]-1,2,2-trimethyl-, rel-(-)-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170381-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zicronapine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZICRONAPINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354Q3TY534 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.